2-Oxabicyclo[2.2.1]heptan-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach is the Diels-Alder reaction of furans with alkene and alkyne dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . Another method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Baeyer-Villiger oxidation, which cleaves a carbon-carbon bond in the compound to form lactones . Other reactions include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like peracids for Baeyer-Villiger oxidation, reducing agents such as hydrogen gas in the presence of a catalyst for hydrogenation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound include lactones from Baeyer-Villiger oxidation, diols from ring-opening reactions, and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules and polymers . In biology, derivatives of this compound have been studied for their potential as enzyme inhibitors and anticancer agents . In medicine, it is used in the development of pharmaceuticals due to its unique structural properties . Additionally, in industry, it is utilized in the production of materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. For example, in the Baeyer-Villiger oxidation, the compound undergoes nucleophilic attack by a peracid, leading to the formation of a tetrahedral intermediate that rearranges to produce a lactone . In biological systems, derivatives of this compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as 3-oxabicyclo[3.2.0]heptan-2-one and 2-oxabicyclo[2.2.2]octan-3-one . These compounds share similar bicyclic structures but differ in the size of the ring systems and the position of the oxygen atom.
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-4-1-2-5(3-4)8-6/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPIYIAXWNZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286185 | |
Record name | 2-oxabicyclo[2.2.1]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-97-8 | |
Record name | NSC44109 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxabicyclo[2.2.1]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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